molecular formula C19H23NO2S B2867664 2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1797722-38-3

2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Cat. No. B2867664
CAS RN: 1797722-38-3
M. Wt: 329.46
InChI Key: LKTGSKJDVHAXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BTEA, and it is a derivative of N-acetylcysteine amide (NACA). BTEA is a thiol-based compound that has been shown to possess potent antioxidant properties and has been studied for its potential use in treating a range of diseases.

Scientific Research Applications

Adsorption, Mobility, and Efficacy in Soil

Research on similar compounds such as alachlor and metolachlor has shown that their adsorption in soil is positively correlated with organic matter and clay content. These properties inversely affect herbicidal activity, with differences in bioactivity against various weeds and mobility through soil layers (C. J. Peter & J. Weber, 1985).

Anticonvulsant Activities and Structural Analysis

Studies on functionalized amino acid anticonvulsants related to 2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide have demonstrated the importance of molecular structure in their anticonvulsant activities. Crystal structure analysis has provided insights into the stereochemistry and potential interactions responsible for these effects (A. Camerman et al., 2005).

Synthetic Utility in Pharmaceutical Products

New reagents developed for the synthesis of N-alkylacetamides and carbamates demonstrate the versatility of acetamide derivatives in pharmaceutical synthesis. These findings facilitate the production of natural and pharmaceutical products, showcasing the utility of compounds like 2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide in synthetic chemistry (Takeo Sakai et al., 2022).

Reversible Attachment for Drug Delivery

A novel strategy involving the reversible attachment of methoxypoly(ethylene glycol) to amino-containing substrates has been described. This method utilizes a benzyl carbamate linkage, offering potential applications in drug delivery systems by allowing for the controlled release of therapeutic agents (S. Zalipsky et al., 1999).

Chemoselective Acetylation for Antimalarial Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, highlights the synthesis of important intermediates for antimalarial drugs. This process optimization demonstrates the application of enzymatic reactions in producing pharmaceutical intermediates (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15-8-6-7-11-17(15)18(22-2)12-20-19(21)14-23-13-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTGSKJDVHAXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CSCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.